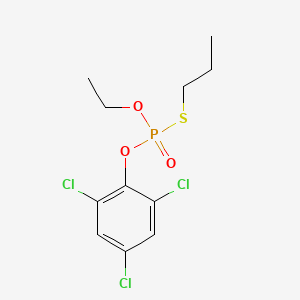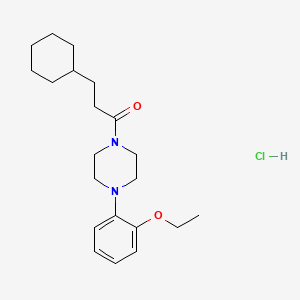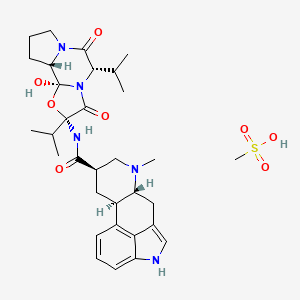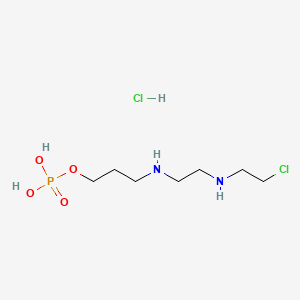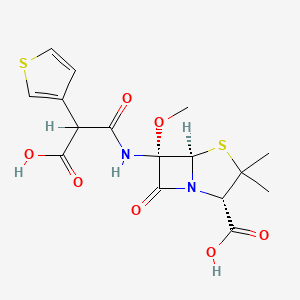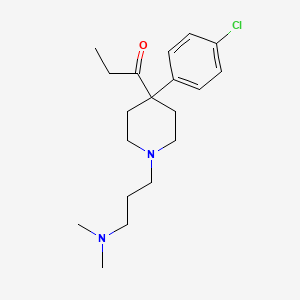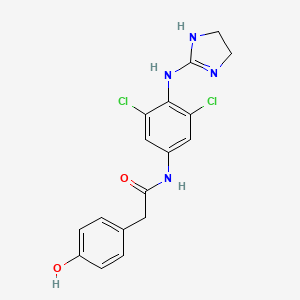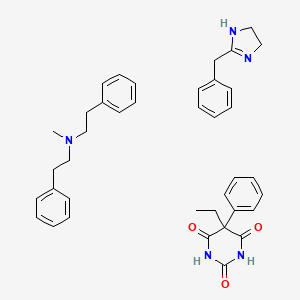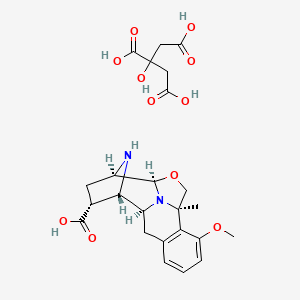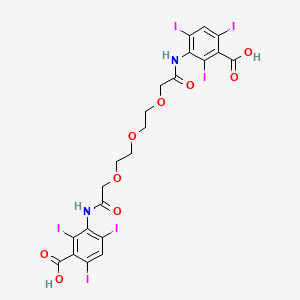
Eseramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eseramine is an alkaloid . The 1H-nmr spectrum of l-eseramine showed the presence of the C (3a)-Me group, which gave rise to a 3-proton singlet at 8.66τ .
Synthesis Analysis
Eseramine was first isolated from Calabar beans . It was detected during a two-dimensional paper chromatographic examination of an alkaloidal extract from Calabar beans . A third isolation was effected using column chromatography .Physical And Chemical Properties Analysis
Eseramine has a melting point of 238–240 °C . The melting point was determined as either 216–218 °C (Kofler block) or 240–242 °C (capillary tube), showing an interesting example of variation in melting point depending upon the conditions of its determination .Wissenschaftliche Forschungsanwendungen
Neuroprotective Mechanisms
Eseramine has been investigated for its neuroprotective effects. A study by Chang et al. (2009) explored the mechanisms underlying the inhibitory effects of puerarin, a major isoflavonoid derived from Eseramine, on inflammatory and apoptotic responses. They found that puerarin could be a potent neuroprotective agent for focal cerebral ischemia in vivo. This effect might be mediated by inhibiting hypoxia-inducible factor-1α (HIF-1α) and tumor necrosis factor-α (TNF-α) activation, thereby reducing inflammatory responses and apoptosis formation (Chang et al., 2009).
Cardiovascular Effects
Studies on Eseramine have also focused on its impact on cardiovascular health. For instance, an acute toxicity study and effects of sesame (Sesamum radiatum) aqueous leaf extract (ESera) on rabbit's electrocardiogram showed that ESera induced negative inotrope and chronotrope actions, suggesting potential pharmacological properties for treating cardiovascular diseases (Konan et al., 2012).
Antioxidant Properties
The antioxidant properties of Eseramine are another area of interest. A study by Kasprzyk-Hordern et al. (2008) introduced ultra performance liquid chromatography–electrospray tandem mass spectrometry for determining pharmaceuticals, personal care products, and illicit drugs in surface water and wastewater, showcasing the potential of Eseramine in pharmacological research (Kasprzyk-Hordern et al., 2008).
Therapeutic Potential in Endometriosis
The therapeutic potential of Eseramine in treating endometriosis has been explored. Wang et al. (2011) found that puerarin suppressed the invasion and vascularization of endometriotic tissue stimulated by 17β-estradiol. This indicates that puerarin could be a potential drug for endometriosis treatment (Wang et al., 2011).
Electrophysiological Properties
The effect of Eseramine on electrophysiological properties has been studied as well. A research by Konan et al. (2008) on the nitric oxide pathway-mediated relaxant effect of aqueous sesame leaves extract in guinea-pig isolated aorta smooth muscle revealed that ESera caused concentration-dependent relaxations, indicating its potential use for cardiovascular disease treatments (Konan et al., 2008).
Eigenschaften
CAS-Nummer |
6091-57-2 |
|---|---|
Produktname |
Eseramine |
Molekularformel |
C16H22N4O3 |
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
[(3aS,8bS)-4,8b-dimethyl-3-(methylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H22N4O3/c1-16-7-8-20(14(21)17-2)13(16)19(4)12-6-5-10(9-11(12)16)23-15(22)18-3/h5-6,9,13H,7-8H2,1-4H3,(H,17,21)(H,18,22)/t13-,16-/m0/s1 |
InChI-Schlüssel |
PYEMNABYODPRPP-BBRMVZONSA-N |
Isomerische SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



